molecular formula C20H18N6O2S B13355396 3-{6-[(2-Ethoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}-2-methylimidazo[1,2-a]pyridine

3-{6-[(2-Ethoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}-2-methylimidazo[1,2-a]pyridine

Cat. No.: B13355396
M. Wt: 406.5 g/mol
InChI Key: RWQBNLXVSQLFRT-UHFFFAOYSA-N
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Description

This compound is a polyheterocyclic molecule featuring a [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole core fused with a 2-methylimidazo[1,2-a]pyridine moiety. The triazolo-thiadiazole system is substituted at position 6 with a (2-ethoxyphenoxy)methyl group, enhancing lipophilicity and electronic effects critical for bioactivity .

Properties

Molecular Formula

C20H18N6O2S

Molecular Weight

406.5 g/mol

IUPAC Name

6-[(2-ethoxyphenoxy)methyl]-3-(2-methylimidazo[1,2-a]pyridin-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C20H18N6O2S/c1-3-27-14-8-4-5-9-15(14)28-12-17-24-26-19(22-23-20(26)29-17)18-13(2)21-16-10-6-7-11-25(16)18/h4-11H,3,12H2,1-2H3

InChI Key

RWQBNLXVSQLFRT-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1OCC2=NN3C(=NN=C3S2)C4=C(N=C5N4C=CC=C5)C

Origin of Product

United States

Preparation Methods

Preparation Methods

The synthesis of such a complex molecule typically involves several key steps:

  • Synthesis of the Triazolo-Thiadiazole Core :

    • The preparation of the triazolo-thiadiazole core often starts with the reaction of a substitutedtriazole-3-thiol with carbon disulfide and other appropriate reagents to form the triazolo-thiadiazole nucleus.
    • For the specific compound , the introduction of the (2-ethoxyphenoxy)methyl group would require additional steps, potentially involving alkylation reactions.
  • Synthesis of the Imidazopyridine Moiety :

    • The imidazopyridine ring can be synthesized through condensation reactions involving appropriate aldehydes and amines.
    • The introduction of the methyl group at the 2-position of the imidazopyridine ring may involve methylation reactions.
  • Coupling of the Triazolo-Thiadiazole and Imidazopyridine Moieties :

    • The final step involves coupling the triazolo-thiadiazole and imidazopyridine moieties. This could be achieved through various coupling reactions, such as Suzuki or Buchwald-Hartwig amination, depending on the functional groups present.

Reaction Conditions and Reagents

Step Reagents Reaction Conditions Yield
1. Formation of Triazolo-Thiadiazole Core 4-Amino-5-substitutedtriazole-3-thiol, Carbon Disulfide Reflux in appropriate solvent High Yield
2. Introduction of (2-Ethoxyphenoxy)methyl Group Alkylating Agent (e.g., (2-ethoxyphenoxy)methyl halide) Base (e.g., NaOH), Solvent (e.g., DMF) Moderate Yield
3. Synthesis of Imidazopyridine Moiety Appropriate Aldehyde, Amine Condensation Reaction Conditions Variable Yield
4. Methylation of Imidazopyridine Methylating Agent (e.g., CH3I) Base (e.g., K2CO3), Solvent (e.g., DMF) High Yield
5. Coupling of Moieties Coupling Reagents (e.g., Pd(0), Ligand) Solvent (e.g., DMF), Temperature (e.g., 100°C) Moderate to High Yield

Challenges and Considerations

  • Regioselectivity : Ensuring the correct regiochemistry during the coupling steps is crucial.
  • Purification : The purification of such complex molecules often requires advanced chromatographic techniques.
  • Stability : The stability of the final compound under various conditions should be assessed.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce corresponding amines or alcohols .

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby blocking their activity. The pathways involved often include the inhibition of key metabolic enzymes, leading to the disruption of essential biological processes in target cells .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a broader class of triazolo-thiadiazole derivatives, which are renowned for diverse bioactivities. Below is a comparative analysis with key analogues:

Compound Substituents/Modifications Pharmacological Activity Synthesis Method Key Findings
Target Compound 2-Methylimidazo[1,2-a]pyridine; (2-Ethoxyphenoxy)methyl on triazolo-thiadiazole Undisclosed in evidence (predicted: antifungal/kinase inhibition based on structural motifs) Likely involves cyclization of triazole-thiol with imidazo-pyridine precursors Enhanced lipophilicity due to ethoxyphenoxy group; potential for CNS penetration
3-(4-Pyridinyl)-6-(2,6-dihydroxy-4-pyridinyl)-1,2,4-triazolo[3,4-b]-1,3,4-thiadiazole (7d) Pyridinyl groups at positions 3 and 6 Anticandidal activity (C. albicans MIC: 25 µg/mL) Condensation of triazole-thiol with pyridine derivatives in ethanol Hydroxy groups improve solubility but reduce membrane permeability
3-(5-(4-Methoxyphenyl)pyrazol-3-yl)-6-R-triazolo[3,4-b]thiadiazole Pyrazole and triazolo-thiadiazole hybrid; R = aryl/alkyl Antifungal (via lanosterol 14α-demethylase inhibition; docking score: -8.2 kcal/mol) Hydrazine-carboxylation and cyclization with POCl3 Methoxyphenyl enhances electron-withdrawing effects, improving target binding
3-(3,4-Dimethoxyphenyl)-6-(2-methoxyphenyl)-triazolo[3,4-b]thiadiazole Multiple methoxy groups on phenyl rings Undisclosed (predicted: anti-inflammatory) Coupling of triazole-thiol with substituted benzaldehydes Methoxy groups increase steric bulk, potentially reducing enzymatic hydrolysis
5-(4-Methoxyphenyl)-3,8-diphenyl-pyrrolo-thiazolo-pyrimidine (6) Pyrrolo-thiazolo-pyrimidine fused with triazolo-thiadiazole Cytotoxic activity (HeLa cells IC50: 12 µM) Reaction with monochloroacetic acid in ethanol/NaOAc Extended π-system enhances DNA intercalation potential

Key Structural and Activity Trends

Substituent Effects: Lipophilicity: Alkyl/aryloxymethyl groups (e.g., ethoxyphenoxy in the target compound) improve membrane permeability compared to polar hydroxy or methoxy groups. Electron Modulation: Electron-withdrawing substituents (e.g., methoxyphenyl) enhance binding to enzymes like lanosterol demethylase.

Heterocyclic Fusion :

  • Imidazo[1,2-a]pyridine (target compound) and pyrrolo-thiazolo-pyrimidine () systems confer π-stacking capability, crucial for interacting with aromatic residues in enzyme active sites.

Synthetic Accessibility: Triazolo-thiadiazoles are typically synthesized via cyclocondensation of triazole-thiols with aldehydes or ketones in polar solvents (DMF, ethanol). The target compound’s imidazo-pyridine moiety may require multi-step functionalization.

Pharmacological Comparison

  • Antifungal Activity: The pyrazole-triazolo-thiadiazole hybrid () shows superior docking scores (-8.2 kcal/mol) against lanosterol demethylase compared to pyridinyl analogues (e.g., compound 7d), suggesting substituent-driven efficacy.
  • Cytotoxicity: Pyrrolo-thiazolo-pyrimidine derivatives () exhibit nanomolar cytotoxicity, likely due to extended planar structures enabling DNA intercalation.

Physicochemical Properties

Property Target Compound Compound 7d Compound
Molecular Weight (g/mol) ~480 (estimated) 354.3 420–450
LogP ~3.5 (predicted) 1.8 2.9–3.2
Water Solubility Low Moderate Low

Biological Activity

The compound 3-{6-[(2-Ethoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}-2-methylimidazo[1,2-a]pyridine is a member of a class of heterocyclic compounds known for their diverse biological activities. This article explores the biological activity associated with this compound, focusing on its potential therapeutic applications and mechanisms of action.

Chemical Structure and Properties

The molecular formula of the compound is C17H15N5O2SC_{17}H_{15}N_{5}O_{2}S with a molecular weight of approximately 353.4 g/mol. The structure comprises a fused triazole-thiadiazole system along with an imidazo-pyridine moiety, which is crucial for its biological activity.

PropertyValue
Molecular FormulaC₁₇H₁₅N₅O₂S
Molecular Weight353.4 g/mol
IUPAC Name6-[(2-ethoxyphenoxy)methyl]-3-(3-methylimidazo[1,2-a]pyridine)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
CAS NumberNot specified

Biological Activity Overview

Research indicates that derivatives of triazolo-thiadiazoles exhibit a wide range of biological activities including:

  • Anticancer Activity : Several studies have shown that triazolo-thiadiazole derivatives can inhibit cancer cell proliferation and induce apoptosis. For instance, compounds similar to the one in focus have been reported to inhibit topoisomerase IIα activity, which is crucial for DNA replication and repair in cancer cells .
  • Antimicrobial Properties : The presence of nitrogen and sulfur in the heterocyclic structure contributes to antimicrobial efficacy against various pathogens. Compounds with similar structures have demonstrated significant antibacterial and antifungal activities .
  • Anti-inflammatory Effects : The compound's ability to modulate inflammatory pathways makes it a candidate for treating inflammatory diseases. Research has highlighted that certain thiadiazole derivatives possess anti-inflammatory properties through inhibition of pro-inflammatory cytokines .

The biological activity of this compound can be attributed to its interaction with various biological targets:

  • Topoisomerase Inhibition : The compound may act as a topoisomerase inhibitor, preventing DNA relaxation necessary for replication and transcription .
  • Apoptosis Induction : It has been observed that compounds in this class can induce both early and late stages of apoptosis in cancer cells .
  • Antioxidant Activity : Some derivatives exhibit antioxidant properties by scavenging free radicals and reducing oxidative stress within cells .

Case Study 1: Anticancer Activity

In a study assessing the anticancer potential of triazolo-thiadiazole derivatives, one particular derivative (KA39) was shown to significantly inhibit the proliferation of various cancer cell lines. The study reported that treatment with KA39 led to G1 phase cell cycle arrest and increased apoptosis rates compared to control groups .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of related thiadiazole compounds revealed substantial activity against Gram-positive bacteria. The study utilized disk diffusion methods to measure inhibition zones and confirmed the potential application of these compounds in treating bacterial infections .

Q & A

Basic Research Question

  • Spectroscopy : ¹H/¹³C NMR to verify substituent positions and purity (>95%) .
  • X-ray Crystallography : Resolve crystal packing influenced by C–H⋯π interactions and π–π stacking (e.g., centroid distances of 3.2–3.5 Å) .
    Advanced Insight : Pair differential scanning calorimetry (DSC) with Hirshfeld surface analysis to study polymorphism and stability under varying humidity .

How can researchers optimize the compound’s selectivity for specific biological targets?

Advanced Research Question

  • Fragment-Based Design : Replace the 2-ethoxyphenoxy group with bioisosteres (e.g., 3,4-dimethoxyphenyl) to enhance hydrophobic interactions .
  • Pharmacokinetic Profiling : Use ADME assays to assess membrane permeability (e.g., PAMPA) and metabolic stability (CYP450 inhibition screens) .
  • Targeted Modifications : Introduce fluorine atoms at the imidazo-pyridine moiety to improve binding entropy via halogen bonding .

What methodologies are recommended for analyzing data contradictions in synthesis yields across studies?

Advanced Research Question

  • Statistical Analysis : Apply response surface methodology (RSM) to identify critical factors (e.g., POCl₃ volume, reaction time) .
  • Reaction Path Modeling : Use quantum chemical calculations (e.g., DFT) to map energy barriers in cyclization steps .
  • Cross-Validation : Compare synthetic routes (e.g., POCl₃ vs. T3P-mediated condensations) to isolate rate-limiting steps .

How do structural analogs inform the design of derivatives with improved activity?

Basic Research Question

Analog Key Structural Features Biological Activity Reference
6-(3,4-Dimethoxyphenyl)triazolo-thiadiazoleLacks imidazo-pyridineAnticancer (IC₅₀: 8.2 µM)
3-(Adamantyl)-triazolo-thiadiazoleBulky hydrophobic groupCOX-2 selective (SI: 12.5)
6-(2-Chlorophenyl)-triazolo-thiadiazoleHalogen substituentAntifungal (MIC: 4 µg/mL)
Methodological Insight : Prioritize analogs with logP values <5 to balance solubility and membrane penetration .

What computational tools are most effective for predicting the compound’s mechanism of action?

Advanced Research Question

  • Molecular Dynamics (MD) Simulations : Simulate ligand-protein complexes (e.g., COX-2) over 100 ns to assess stability of hydrogen bonds (e.g., N–H⋯O interactions) .
  • Free Energy Perturbation (FEP) : Quantify binding affinity changes upon substituent modifications (e.g., ethoxy → methoxy groups) .
  • QSAR Modeling : Train models on datasets of triazolo-thiadiazole derivatives to predict IC₅₀ values for novel analogs .

How can researchers address challenges in scaling up synthesis while maintaining reproducibility?

Advanced Research Question

  • Process Analytical Technology (PAT) : Implement in-line FTIR to monitor reaction progress in real-time .
  • Flow Chemistry : Transition from batch to continuous flow reactors for exothermic steps (e.g., POCl₃-mediated condensations) .
  • Quality-by-Design (QbD) : Define critical quality attributes (CQAs) like particle size distribution using laser diffraction .

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